富马酸克雷马斯汀

描述

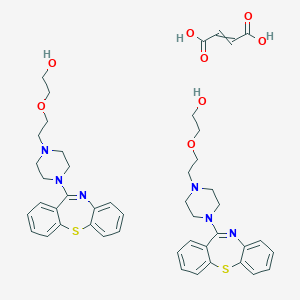

Synthesis Analysis

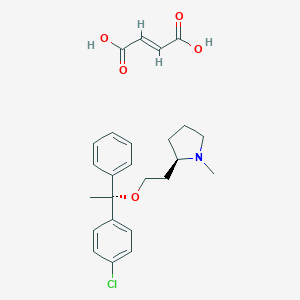

The synthesis of clemastine fumarate has been detailed through various approaches, highlighting its complex chemical structure and the precision required in its creation. Notably, Fournier et al. (2010) achieved the first enantioselective synthesis of clemastine as its (S,S)-stereoisomer through ether formation and a strategic invertive aryl migration on lithiation, confirming the invertive nature of the rearrangement and establishing a methodological foundation for producing this antihistamine agent (Fournier et al., 2010).

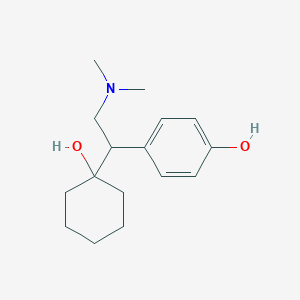

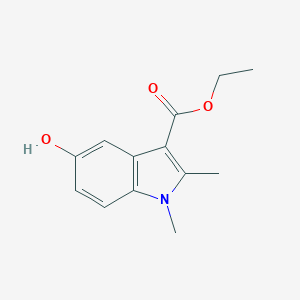

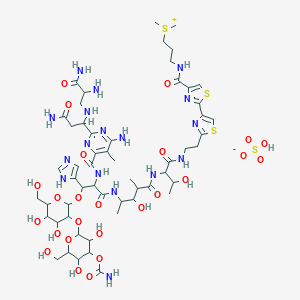

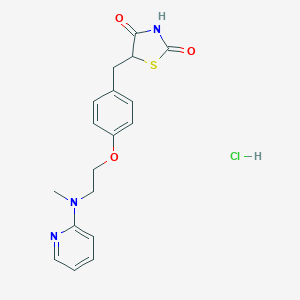

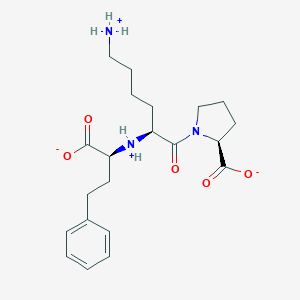

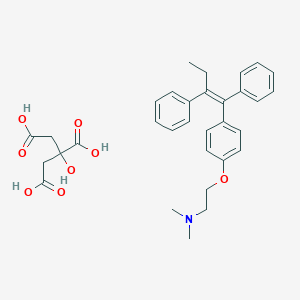

Molecular Structure Analysis

The molecular structure of clemastine fumarate, characterized by its specific stereochemistry, plays a crucial role in its pharmacological effectiveness. The work by Ebnöther and Weber (1976) on synthesizing clemastine and its isomers further elucidates the importance of its molecular configuration, establishing the groundwork for understanding its interactions at the molecular level (Ebnöther & Weber, 1976).

Chemical Reactions and Properties

Clemastine fumarate's chemical reactivity and properties have been explored through its biomimetic oxidation, revealing insights into its metabolic pathways and the potential for generating metabolites. Fröhlich et al. (1996) demonstrated the reaction of clemastine fumarate with a biomimetic system, shedding light on its oxidative behavior and providing a closer understanding of its metabolism akin to that in rats (Fröhlich et al., 1996).

Physical Properties Analysis

The solubility of clemastine fumarate in supercritical carbon dioxide has been quantitatively measured, offering insights into its physical properties under various conditions. Sodeifian et al. (2021) provided detailed solubility data, crucial for pharmaceutical formulation and understanding the compound's behavior in different environments (Sodeifian et al., 2021).

Chemical Properties Analysis

Exploring the chemical properties, Choi, Jung, and Chung (1999) identified urinary metabolites of clemastine after oral administration in humans, indicating the compound's metabolic fate and its chemical transformations within the body. This study contributes to a comprehensive understanding of clemastine fumarate's pharmacokinetics and its interactions at the chemical level (Choi, Jung, & Chung, 1999).

科学研究应用

Treatment for Multiple Sclerosis

- Scientific Field: Neurology .

- Application Summary: Clemastine Fumarate has been studied as a remyelinating therapy for multiple sclerosis (MS), a degenerative inflammatory disease of the CNS characterized by immune-mediated destruction of myelin and progressive neuroaxonal loss .

- Methods of Application: In a study, patients with relapsing MS with chronic demyelinating optic neuropathy on stable immunomodulatory therapy were given Clemastine Fumarate (5.36 mg orally twice daily) for 90 days followed by placebo for 60 days .

- Results: The primary efficacy endpoint was met with Clemastine Fumarate treatment, which reduced the latency delay by 1.7 ms/eye when analyzing the trial as a crossover .

Solubility in Supercritical Carbon Dioxide

- Scientific Field: Chemical Engineering .

- Application Summary: The solubilities of Clemastine Fumarate in supercritical carbon dioxide were measured for the first time at temperature (308 to 338 K) and pressure (12 to 27 MPa) .

- Methods of Application: The measured solubilities were reported in terms of mole faction (mol/mol total) and it had a range from 1.61 × 10–6 to 9.41 × 10–6 .

- Results: Various models were used to correlate the data. The new model was able to correlate the data and deviation was 10.3% in terms of average absolute relative deviation (AARD) .

Treatment for Rhinorrhea and Sneezing

- Scientific Field: Allergology .

- Application Summary: Clemastine Fumarate has been used for the treatment of rhinorrhea and sneezing associated with naturally occurring common colds .

- Methods of Application: In a study, subjects who reported new onset (<24 hours) of cold symptoms that included rhinorrhea or sneezing were given Clemastine Fumarate .

- Results: On day 3, the mean rhinorrhea-severity score was 1.02 for the Clemastine Fumarate group and 1.39 for the placebo group. A significant effect on sneezing was noted on days 2-4 .

Treatment for Neurodegenerative Diseases

- Scientific Field: Neurology .

- Application Summary: Clemastine Fumarate has been studied for its potential in treating neurodegenerative diseases. It has been found to mitigate neuroinflammation and enhance autophagy by suppressing mTOR signaling, ultimately attenuating AD-like pathology .

- Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

Treatment for Neurodevelopmental Deficits

- Scientific Field: Neurology .

- Application Summary: Clemastine Fumarate is being studied for its potential to treat neurodevelopmental deficits, such as those seen in Williams Syndrome .

- Methods of Application: In a clinical trial, Clemastine Fumarate is being administered at a weight-dependent dose .

- Results: The study is still ongoing, so the results are not yet available .

Treatment for Brain Injury

- Scientific Field: Neurology .

- Application Summary: Clemastine Fumarate has been studied for its potential to promote recovery following hypoxic brain injury. It has been found to increase oligodendrocyte differentiation in both white and gray matter .

- Results: Despite the increase in the number of oligodendrocytes, conduction velocity of myelinated fibers of corpus callosum decreased in Clemastine Fumarate treated mice .

Treatment for Leishmaniasis

- Scientific Field: Parasitology .

- Application Summary: Clemastine Fumarate has been identified as a potential antileishmanial drug candidate. It has been found to inhibit the Leishmania Inositol Phosphorylceramide Synthase .

- Results: The drug showed activity across a panel of Old and New World Leishmania species, displaying an in vivo activity equivalent to the currently used drug, glucantime, in a mouse model of L. amazonensis infection .

Treatment for Asthma

- Scientific Field: Pulmonology .

- Application Summary: Clemastine has long been used to inhibit histamine-induced bronchoconstriction in asthma and airway hyperresponsive studies .

- Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

Treatment for Allergies

- Scientific Field: Allergology .

- Application Summary: Clemastine Fumarate is used to relieve symptoms associated with allergic rhinitis such as sneezing, rhinorrhea, pruritus, and lacrimation .

- Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

安全和危害

未来方向

Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

属性

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047785 | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154 °C at 0.02 mm Hg | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly soluble in water and sparingly soluble in alcohol. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Clemastine fumarate | |

Color/Form |

Colorless to faintly yellow crystalline powder | |

CAS RN |

14976-57-9, 15686-51-8 | |

| Record name | Clemastine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clemastine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 °C | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。